molecular formula C11H7BrO3 B1328826 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 879559-55-4

8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1328826
CAS No.: 879559-55-4
M. Wt: 267.07 g/mol
InChI Key: VGVYSTVFILNSRJ-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H7BrO3 and a molecular weight of 267.08 g/mol It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

The synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the bromination of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the chromene ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 8-bromo-6-methyl-4-oxo-4H-chromene-3-carboxylic acid, while reduction yields 8-bromo-6-methyl-4-oxo-4H-chromene-3-methanol.

Scientific Research Applications

8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it useful in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may have pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-6-methyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c1-6-2-8-10(14)7(4-13)5-15-11(8)9(12)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVYSTVFILNSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649299
Record name 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879559-55-4
Record name 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879559-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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